molecular formula C12H16O2 B3417522 (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol CAS No. 108048-58-4

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No.: B3417522
CAS No.: 108048-58-4
M. Wt: 192.25 g/mol
InChI Key: XDSRGROSZZUGOM-UHFFFAOYSA-N
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Description

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H16O2. It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 7th position and a hydroxymethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity. The use of catalytic hydrogenation could also be explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology

It can be used as a model compound to investigate the interactions of similar structures with biological targets .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties. Research is ongoing to explore its potential as a therapeutic agent .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups.

Properties

IUPAC Name

(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h4-5,7,9,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRGROSZZUGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)CO)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108048-58-4
Record name (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 23.43 g (100 mmol) of 7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester in 160 ml of absolute tetrahydrofuran is added dropwise, over a period of 30 minutes, while stirring at room temperature, to a suspension of 3.79 g (100 mmol) of lithium aluminium hydride in 160 ml of absolute diethyl ether. After stirring at room temperature for 1 hour, 3.8 ml of water, 3.8 ml of sodium hydroxide solution (15%) and 11.4 ml of water are added to the reaction mixture. The resulting precipitate is filtered off with suction and the filtrate is concentrated to dryness by evaporation in vacuo. The oily residue is dissolved in diethyl ether, washed with water, dried with sodium sulphate and concentrated to dryness by evaporation. 7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-methanol is obtained in the form of a yellow oil.
Name
7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Reactant of Route 2
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Reactant of Route 4
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Reactant of Route 5
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Reactant of Route 6
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

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